Product packaging for Ganoderic acid N(Cat. No.:CAS No. 110241-19-5)

Ganoderic acid N

Cat. No.: B2562285
CAS No.: 110241-19-5
M. Wt: 530.6 g/mol
InChI Key: XXHBQOHASACCAP-UHFFFAOYSA-N
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Description

Significance of Lanostane-Type Triterpenoids in Natural Products Chemistry

Lanostane-type triterpenoids represent a significant and diverse class of natural products that have attracted considerable interest in the field of natural products chemistry. mdpi.com These compounds, characterized by a tetracyclic triterpene skeleton derived from lanosterol (B1674476), are widely distributed in fungi, particularly within the family Polyporaceae. mdpi.com The structural diversity of lanostane (B1242432) triterpenoids, arising from various oxidation and substitution patterns, contributes to their wide range of biological activities. mdpi.comresearchgate.net Researchers have isolated numerous lanostane derivatives from various fungal species, leading to the discovery of novel chemical structures and potential pharmacological properties. researchgate.netjst.go.jpresearchgate.net The study of these compounds is crucial for understanding the chemical diversity of natural products and for the potential discovery of new therapeutic agents. researchgate.netscielo.org.mx

Overview of Ganoderic Acids as a Class of Bioactive Compounds, including Ganoderic Acid N

Ganoderic acids are a prominent group of highly oxygenated lanostane-type triterpenoids primarily isolated from fungi of the genus Ganoderma, most notably Ganoderma lucidum. scielo.org.mxfrontiersin.org This class of compounds is recognized for its significant contribution to the bioactive properties attributed to these fungi. ipb.ptnih.gov Since the initial discovery of ganoderic acids A and B, over 100 different ganoderic acids have been identified, each with a unique chemical structure. frontiersin.orgnih.gov These structural variations, including different functional groups and side chains, are responsible for their diverse pharmacological profiles. nih.gov

This compound is a specific triterpene found in Ganoderma lingzhi (formerly G. lucidum). frontiersin.orgcaymanchem.com Its chemical formula is C₃₀H₄₂O₈, and it has a molecular weight of 530.7 g/mol . caymanchem.comnih.gov Research has identified this compound as having angiotensin-converting enzyme (ACE) inhibitory activity. caymanchem.com

Scope and Research Imperatives for this compound Investigations

Current research on this compound is focused on elucidating its biological activities and mechanisms of action. Studies have shown that it can modulate various cellular signaling pathways. biosynth.com Investigations into its potential therapeutic applications are ongoing, particularly exploring its cytotoxic effects on cancer cell lines and its anti-inflammatory and hepatoprotective properties. biosynth.com Future research is necessary to fully understand the synergistic effects of this compound with other compounds and to explore personalized therapeutic strategies. nih.gov The low yield of ganoderic acids from natural sources presents a challenge, making the development of methods to enhance their production an important area of research. frontiersin.org

Chemical and Physical Properties of this compound

PropertyValueSource
Formal Name 7β,20ξ-dihydroxy-3,11,15,23-tetraoxo-lanost-8-en-26-oic acid caymanchem.com
CAS Number 110241-19-5 caymanchem.comnih.gov
Molecular Formula C₃₀H₄₂O₈ caymanchem.comnih.gov
Formula Weight 530.7 g/mol caymanchem.com
Melting Point 164 - 167 °C nih.gov
Solubility Soluble in DMSO caymanchem.com
λmax 252 nm caymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H42O8 B2562285 Ganoderic acid N CAS No. 110241-19-5

Properties

IUPAC Name

6-hydroxy-6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O8/c1-15(25(36)37)10-16(31)13-29(6,38)20-12-22(35)30(7)24-17(32)11-19-26(2,3)21(34)8-9-27(19,4)23(24)18(33)14-28(20,30)5/h15,17,19-20,32,38H,8-14H2,1-7H3,(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHBQOHASACCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)CC(C)(C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101164921
Record name (7β,20ξ)-7,20-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101164921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ganoderic acid N
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035325
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

110241-19-5
Record name (7β,20ξ)-7,20-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110241-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7β,20ξ)-7,20-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101164921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ganoderic acid N
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035325
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

164 - 167 °C
Record name Ganoderic acid N
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035325
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Isolation, Characterization, and Structural Elucidation Methodologies for Ganoderic Acid N

Advanced Chromatographic Separation Techniques for Ganoderic Acid N

The initial isolation and purification of this compound from its natural source are primarily achieved through chromatographic techniques. These methods are essential for separating the target compound from a multitude of structurally similar ganoderic acids and other metabolites present in Ganoderma extracts.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of ganoderic acids, including this compound. nih.govjfda-online.com Reversed-phase HPLC is the most common modality employed for this purpose. jfda-online.com In this approach, a nonpolar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase. nih.govjfda-online.com

The separation is often accomplished using a gradient elution method, where the composition of the mobile phase is varied over time to achieve optimal resolution of the complex mixture. jfda-online.comakjournals.com A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or ethanol (B145695), and an aqueous solution, often acidified with acetic acid or formic acid to improve peak shape and resolution by suppressing the ionization of the carboxylic acid functional groups present in ganoderic acids. nih.govjfda-online.commdpi.com Detection is commonly performed using a photodiode array (PDA) or a UV-Vis detector, with a characteristic wavelength of 252 nm or 254 nm often used for monitoring the elution of these compounds. nih.govjfda-online.com The final purification of this compound can be accomplished through further HPLC separation and re-crystallization. nih.gov

Table 1: Example HPLC Parameters for Ganoderic Acid Separation

ParameterConditionReference
ColumnReversed-phase C18 (e.g., Phenomenex Luna, Cosmosil 5C-18 MS) nih.govjfda-online.com
Mobile PhaseGradient of Acetonitrile and acidified water (e.g., 0.1-2% Acetic Acid or 0.1% Formic Acid) nih.govjfda-online.comakjournals.com
Flow Rate0.8 - 1.0 mL/min nih.govjfda-online.com
DetectionUV at 252 nm or 254 nm nih.govjfda-online.com
Column Temperature30-35 °C nih.govakjournals.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

The integration of HPLC with mass spectrometry (LC-MS) provides a powerful tool for the analysis of ganoderic acids. nih.gov This hyphenated technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometric detection. nih.govacs.org LC-MS allows for the confirmation of the molecular weight of this compound in the separated chromatographic peak. nih.gov

For the analysis of ganoderic acids, atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used interfaces. nih.govganoderma-market.com ESI is particularly prevalent and is often operated in negative ion mode, which readily detects the deprotonated molecule [M-H]⁻ of the acidic triterpenoids. acs.orgmdpi.combenthamdirect.com The use of LC-MS is crucial for rapidly analyzing complex extracts of G. lucidum and tentatively identifying known compounds, like this compound, by comparing their retention times and mass spectra with those of reference standards or literature data. nih.govmdpi.com

Spectroscopic Approaches for this compound Structural Confirmation

Once this compound has been isolated in a pure form, its chemical structure is definitively elucidated using a suite of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of complex organic molecules like this compound. pharm.or.jpmdpi.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish the complete connectivity of the molecule.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the chemical environment of all hydrogen atoms, including their multiplicity (splitting patterns) and integration (number of protons). pharm.or.jp The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon atoms and their chemical shifts, which indicate their functional group type (e.g., carbonyl, olefinic, aliphatic). asm.orgresearchgate.net

2D NMR (COSY, HSQC, HMBC): 2D NMR experiments are essential for assembling the molecular puzzle. pharm.or.jpmdpi.com

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon atom. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule and establishing the positions of quaternary carbons and functional groups. pharm.or.jpmdpi.com

The structure of lucidenic acid N, a closely related compound, was confirmed through these comprehensive NMR analyses. scielo.org.mx

High-Resolution Mass Spectrometry (HR-MS) and Electrospray Ionisation-Mass Spectrometry (ESI-MS/MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HR-MS): HR-MS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. mdpi.com This precision allows for the unambiguous determination of the elemental formula of the molecule, distinguishing it from other compounds that may have the same nominal mass. For example, the molecular formula of a related triterpenoid (B12794562) was determined as C₃₀H₄₄O₆ by HRESIMS. mdpi.com

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS): This technique involves the ionization of the molecule (often by ESI) followed by mass selection of the parent ion (e.g., the [M-H]⁻ ion) and its subsequent fragmentation by collision-induced dissociation (CID). ganoderma-market.combenthamdirect.com The resulting fragment ions provide valuable structural information. mdpi.comfrontiersin.org For ganoderic acids, characteristic fragmentation patterns, such as the loss of water (H₂O), carbon dioxide (CO₂), and cleavages in the side chain, help to characterize the structure. nih.govmdpi.comfrontiersin.org

Table 2: Key Mass Spectrometry Data for Ganoderic Acid Analysis

TechniqueInformation ObtainedTypical Ions Observed (Negative ESI)Reference
HR-MSPrecise mass and elemental formula[M-H]⁻ mdpi.com
ESI-MS/MSStructural fragmentation patterns[M-H]⁻, [M-H-H₂O]⁻, [M-H-CO₂]⁻ mdpi.comfrontiersin.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

While NMR and MS provide the core structural data, IR and UV-Vis spectroscopy offer complementary information about the functional groups present in this compound. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy identifies the types of chemical bonds present in a molecule by measuring their absorption of infrared radiation. jfda-online.com For a ganoderic acid, the IR spectrum would typically show characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) groups (from ketones and carboxylic acids), and carbon-carbon double bonds (C=C). jfda-online.comunimas.my

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems (alternating double and single bonds) within the molecule. unimas.mytandfonline.com Ganoderic acids typically contain α,β-unsaturated ketone moieties, which result in a characteristic maximum absorbance (λmax) in the UV region, often around 245-252 nm. jfda-online.compharm.or.jp

Strategies for Isolation of this compound from Biological Sources

This compound, a lanostane-type triterpenoid, is a secondary metabolite found in fungi of the Ganoderma genus. Its isolation from natural sources is a multi-step process involving extraction from the fungal biomass followed by purification. The primary biological sources for this compound and other related triterpenoids are the mature fruiting bodies of the fungus and its mycelia grown in submerged cultures. ftb.com.hrwikipedia.org The methodologies employed for isolation from these two sources share common principles but differ in their specific protocols.

Fungal Fruiting Bodies (e.g., Ganoderma lucidum)

The fruiting bodies of Ganoderma species, most notably Ganoderma lucidum, are the traditional and most common source for the extraction of ganoderic acids. ftb.com.hrwikipedia.org The general strategy involves harvesting, drying, and pulverizing the fruiting bodies to increase the surface area for efficient solvent extraction. google.comnih.govunirioja.es

The initial extraction is typically performed using organic solvents. Ethanol is a frequently used solvent, often in an anhydrous or high-percentage aqueous solution (e.g., 95%). google.comunirioja.es The extraction process can be enhanced using various techniques such as ultrasonic treatment, reflux extraction, or supercritical fluid CO₂ extraction to improve efficiency and yield. google.comatlantis-press.comcabidigitallibrary.org For instance, one method involves ultrasonic circulation with anhydrous ethanol at a controlled temperature (28°C–32°C) to obtain the initial extract. google.com Another approach uses sonication of the powdered mushroom in an ethanol-water mixture. unirioja.es

Following the initial extraction, a series of liquid-liquid partitioning and chromatographic steps are required to separate the complex mixture of compounds. The crude extract, rich in various triterpenoids, polysaccharides, and other metabolites, is often concentrated under reduced pressure. google.com Subsequent purification steps may involve partitioning with different solvents like chloroform (B151607) and adjusting the pH to selectively extract acidic components like ganoderic acids. google.com Column chromatography using silica (B1680970) gel is a standard technique for separating the different triterpenoids from the crude extract. cup.edu.inresearchgate.net

Table 1: Summary of Extraction Methods for Ganoderic Acids from Ganoderma Fruiting Bodies
Extraction MethodSolvent(s)Key ParametersReference
Ultrasonic Circulation ExtractionAnhydrous EthanolTemperature: 28–32°C; Solid-to-liquid ratio (g:mL): 1:7–9 google.com
Sonication95% Ethanol:Water (7:3)Ultrasonic bath (40 KHz) for 5 minutes unirioja.es
Ultrasonic TreatmentEthanolApplied for 1 hour, repeated three times atlantis-press.com
Supercritical Fluid CO₂ ExtractionCO₂ + EthanolPressure: 22 MPa; Temperature: 50°C; Time: 2 hours cabidigitallibrary.org
Reflux HeatingWaterReflux for 4 hours, repeated nih.gov

Mycelial Cultures

Submerged fermentation of Ganoderma mycelia has emerged as a promising alternative to using wild or cultivated fruiting bodies, as it allows for faster production of biomass under controlled conditions. ftb.com.hr Both the mycelia and the culture broth can contain bioactive compounds, though ganoderic acids are primarily intracellular metabolites. ftb.com.hr

The isolation process from mycelial cultures begins with separating the biomass from the culture broth, followed by drying and pulverizing the mycelia. nih.gov Similar to extraction from fruiting bodies, organic solvents are used to extract the triterpenoids. A common method involves ultrasonic extraction with chloroform. nih.gov An alternative approach uses a two-step extraction, first with ethanol and then with petroleum ether, to obtain a crude triterpenoid sample.

The subsequent purification of this compound from the crude mycelial extract relies on advanced chromatographic techniques. High-speed counter-current chromatography (HSCCC) has proven effective for the preparative isolation of specific ganoderic acids from mycelial extracts. This technique utilizes a two-phase solvent system, such as a mixture of n-hexane-ethyl acetate-methanol-water, to partition and separate compounds based on their differential solubility in the two phases. By optimizing the solvent system and employing recycling elution modes, specific compounds like ganoderic acid S and T have been isolated with high purity. The final identification and structural confirmation of the isolated compounds are typically achieved through spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netnih.gov

Table 2: Research Findings on Ganoderic Acid Isolation from Ganoderma Mycelia
SourceExtraction Solvent(s)Purification TechniqueIsolated Compounds (Example)Reference
G. lucidum MyceliaEthanol, Petroleum EtherHigh-Speed Counter-Current Chromatography (HSCCC)Ganoderic acid S, Ganoderic acid T, Ganoderol B
G. lucidum MyceliaChloroform (CHCl₃)Liquid-liquid extraction (with NaHCO₃), HPLCTentative identification of 10 major ganoderic acids via HPLC-ESI-MS nih.gov
G. oerstedii Mycelial CultureHexane, Chloroform, Methanol (sequentially)Column ChromatographyErgosterol, Cerevisterol, Ganoderic acetate (B1210297) researchgate.net
G. lucidum MyceliaNot specifiedNot specifiedIsolation of new lanostane-type triterpenoids: Ganoderic acids T, S, and R jst.go.jp

Chemical Synthesis, Derivatization, and Analog Development for Ganoderic Acid N

Strategies for Total Synthesis and Semi-Synthesis of Ganoderic Acid N and its Analogs

The chemical synthesis of ganoderic acids, including this compound, presents a formidable challenge due to the stereochemically dense lanostane-type tetracyclic core.

Total Synthesis: Information regarding the total synthesis of this compound from simple starting materials is not widely available in published literature. The high complexity, including multiple chiral centers, makes such an undertaking exceptionally lengthy and low-yielding. Consequently, the field has largely prioritized semi-synthetic and biosynthetic approaches. While total syntheses of other complex Ganoderma metabolites, such as spiroapplanatumines, have been achieved, these compounds possess different core structures from the lanostane (B1242432) skeleton of this compound. rsc.org

Semi-Synthesis: A more practical and widely explored strategy is the semi-synthesis of ganoderic acid analogs starting from abundant natural precursors. Lanosterol (B1674476), the biosynthetic precursor to all ganoderic acids, is the most logical starting material for these efforts. scielo.org.mxresearchgate.net The general approach involves leveraging the pre-existing, complex core of lanosterol and applying a sequence of chemical reactions to introduce the specific functional groups and oxidation patterns characteristic of the target ganoderic acid.

An illustrative example is the semi-synthesis of ganodermanontriol (B1230169), a related bioactive lanostane triterpene. This multi-step synthesis was achieved starting from lanosterol. researchgate.netnih.gov Key transformations in such synthetic routes include:

The construction of specific dienone systems within the ring structure. researchgate.net

Stereoselective and chemoselective reactions to elaborate the side chain. researchgate.net

The use of mild acidic conditions to open epoxide intermediates, forming key diene features found in many ganoderic acids. researchgate.netnih.gov

This semi-synthetic methodology allows for the creation of not only the natural product but also a variety of stereoisomers and structural analogs, which are invaluable for biological evaluation and understanding structure-activity relationships. researchgate.net

Design and Creation of this compound Derivatives for Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are crucial for identifying the specific molecular features (pharmacophores) responsible for a compound's biological activity. By systematically creating and testing derivatives of a lead compound like this compound, researchers can map out which functional groups are essential for efficacy and which can be modified to enhance activity or other properties.

Lucidenic acids, which are closely related C27 lanostane triterpenoids, and ganoderic acids (C30 lanostane triterpenoids) often serve as mutual models for SAR studies due to their shared core structure. mdpi.comresearchgate.net For instance, derivatives of Lucidenic Acid N have been specifically investigated for their potential as anti-HIV-1 protease inhibitors. mdpi.com

Key structural elements of the ganoderic acid scaffold that are commonly modified for SAR studies include:

The Carboxylic Acid Side Chain: The terminal carboxylic acid group is a primary target for modification. Its presence is often critical for bioactivity. Conversion of this acid to various amides or esters allows researchers to probe its role in hydrogen bonding and ionic interactions with biological targets.

Hydroxyl and Carbonyl Groups on the Tetracyclic Core: Ganoderic acids feature a diverse pattern of oxidation on the A, B, C, and D rings. The position and stereochemistry of hydroxyl (-OH) and carbonyl (C=O) groups at positions such as C-3, C-7, C-11, and C-15 are known to be critical determinants of their pharmacological profiles. scirp.orgscirp.org Chemical strategies to probe their importance include:

Oxidation: Converting alcohol functionalities to ketones.

Reduction: Converting ketones back to alcohols, often with stereochemical control.

Acetylation/Esterification: Masking hydroxyl groups to assess the impact of polarity and hydrogen-bonding capacity.

The table below summarizes key SAR findings for the ganoderic acid class, which informs the design of derivatives.

Structural Feature / ModificationPosition(s)Impact on Biological Activity
Carboxylic Acid Group Side Chain (C-26)Often essential for aldose reductase and 5α-reductase inhibitory activity. mdpi.com
Hydroxyl Group C-11Considered an important feature for aldose reductase inhibition. mdpi.com
Carbonyl Group C-3Important for cytotoxicity in certain cancer cell lines.
Hydroxylation Pattern C-3, C-7, C-15The specific arrangement of hydroxyl groups is strongly related to the overall pharmacological effect. scirp.org
Double Bonds Side Chain (e.g., C-20/C-22)Can improve aldose reductase inhibitory activity. mdpi.com

This table is generated based on SAR studies of the broader class of ganoderic acids.

Development of Nano-Encapsulation and Advanced Delivery Systems for this compound

A significant hurdle in the therapeutic application of this compound and related triterpenoids is their extremely low water solubility. mdpi.comtaylorandfrancis.com This poor solubility leads to low bioavailability, limiting the compound's effectiveness when administered. taylorandfrancis.commdpi.com To overcome this, researchers are developing advanced nano-delivery systems designed to encapsulate these hydrophobic molecules, improve their stability, and enhance their delivery to target tissues.

Polymeric nanoparticles are versatile carriers for drug delivery, offering advantages like biodegradability, controlled release, and the ability to be functionalized for targeted delivery. frontiersin.org While studies may use more abundant compounds like Ganoderic Acid A as a model, the principles are directly applicable to this compound.

Targeted Delivery Systems: In one advanced application, Ganoderic Acid A was loaded into a nanocarrier made from an amphiphilic polymer known as PMBN (poly[MPC-co-(BMA)-co-(MEONP)]). mdpi.comresearchgate.net These nanoparticles were further conjugated with a monoclonal antibody (anti-HER2), which directs the nanoparticle specifically to breast cancer cells that overexpress the HER2 receptor. This approach enhances the inhibitory effect on cancer cells while minimizing exposure to healthy tissue. mdpi.comresearchgate.net

Co-delivery Systems: Polymeric nanoparticles (PNPs) have also been used to encapsulate and co-deliver Ganoderic Acid A along with the conventional chemotherapy drug tamoxifen. This combination demonstrated superior anti-cancer activity compared to the individual drugs, showcasing the potential of nanoparticles to enable synergistic therapeutic effects. frontiersin.orgmdpi.com

Ligand-Targeted Nanoparticles: Another strategy involves attaching targeting ligands, such as folic acid, to the surface of polymer-GA conjugate nanoparticles. nih.gov Since many cancer cells overexpress the folate receptor, these "Ganoderic Acid-Infused Nanoparticles" (GAIN) can be preferentially taken up by tumor cells, leading to a targeted release of the drug. nih.gov

A particularly promising food-grade delivery system utilizes a combination of zein (B1164903) and chitosan. mdpi.comnih.gov This system is specifically designed to encapsulate hydrophobic compounds like ganoderic acids for improved oral delivery.

The structure consists of a core-shell architecture:

Zein Core: Zein, a hydrophobic protein derived from corn, is an ideal material for encapsulating water-insoluble ganoderic acids through self-assembly. mdpi.comresearchgate.net

Chitosan Shell: The zein core is coated with chitosan, a natural and biocompatible polysaccharide. This shell enhances the stability of the nanoparticles, especially in the acidic environment of the stomach, and facilitates controlled release. mdpi.comresearchgate.net

A recent study successfully synthesized and characterized ganoderic acids loaded into zein-chitosan nanoparticles (GA-NPs). The resulting nanoparticles exhibited excellent properties for a drug delivery vehicle. mdpi.comnih.gov

Nanoparticle CharacteristicResultSignificance
Particle Size ~177.20 nmSmall size allows for efficient cellular uptake.
Encapsulation Efficiency ~92.68%High loading capacity for the drug.
Zeta Potential +29.53 mVPositive surface charge indicates good colloidal stability.
Polydispersity Index (PDI) ~0.32Indicates a relatively uniform particle size distribution.

Data from a study on ganoderic acids loaded zein-chitosan nanoparticles. mdpi.comnih.gov

Crucially, when tested in an animal model, these GA-NPs demonstrated significantly stronger hepatoprotective effects compared to the free, non-encapsulated ganoderic acids. This finding confirms that this nano-encapsulation strategy can successfully enhance the bioavailability and therapeutic efficacy of ganoderic acids. mdpi.comnih.gov

Polymer Nanoparticle Conjugates

Chemical Modifications for Optimized Pharmacological Profiles

Beyond improving delivery, direct chemical modification of the this compound structure is a key strategy for optimizing its pharmacological profile. This involves making precise structural changes to enhance potency, improve selectivity, increase metabolic stability, or reduce off-target effects.

One of the primary methods for optimization is the derivatization of key functional groups, as explored in SAR studies. For example, converting the side-chain carboxylic acid into a library of different amides or esters can fine-tune the molecule's interaction with its biological target, potentially leading to a derivative with a much-improved pharmacological effect. nih.gov

Advanced Analytical Methodologies for Ganoderic Acid N Research

Qualitative and Quantitative Determination of Ganoderic Acid N in Complex Matrices

The detection and quantification of this compound, a triterpenoid (B12794562) found in Ganoderma mushrooms, rely on powerful chromatographic and spectrometric techniques. These methods offer the sensitivity and selectivity required to distinguish this compound from a multitude of other related compounds present in the natural source.

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) stands as a premier technique for the analysis of ganoderic acids. benthamdirect.comresearchgate.net This method provides high resolution, speed, and sensitivity, making it ideal for the simultaneous determination of multiple components in a single analytical run. benthamdirect.com

In the context of this compound, a study utilizing Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) successfully identified it as one of the key triterpenes for differentiating various strains of Ganoderma spp. nih.gov The separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and acidified water (e.g., with formic or acetic acid). benthamdirect.com The mass spectrometer allows for the selective detection and fragmentation of the target analyte, providing both quantitative data and structural confirmation. benthamdirect.comresearchgate.net This capability is essential for distinguishing between numerous isomeric and structurally similar triterpenoids.

High-Performance Liquid Chromatography with Ultraviolet (UV) or Diode Array Detection (DAD) is a robust and widely accessible method for the quantitative analysis of ganoderic acids. nih.govakjournals.com This technique is frequently employed for the quality control of commercial Ganoderma products. akjournals.commdpi.com The separation principle is similar to UPLC, primarily using C18 columns and a gradient mobile phase of acetonitrile and acidified water. begellhouse.combegellhouse.com

Ganoderic acids possess a conjugated skeleton, which results in characteristic UV absorption, typically monitored around 252 nm to 256 nm. nih.govmdpi.com While HPLC-UV/DAD is a powerful quantitative tool, its specificity can be lower than mass spectrometry, which may pose a challenge in resolving co-eluting compounds in highly complex samples. nih.gov Nevertheless, when properly validated, it provides a reliable means for routine analysis. nih.gov

Electrospray Ionisation-Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), is a fundamental tool for the structural characterization of ganoderic acids, including this compound. mdpi.comnih.gov ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for the determination of the molecular weight of the analyte. acs.org

By employing tandem mass spectrometry (MS/MS or MSⁿ), characteristic fragmentation patterns of the parent ion can be generated. mdpi.com These fragmentation patterns, which often involve the loss of water (H₂O) and carbon dioxide (CO₂) molecules, provide valuable structural information that helps in the tentative identification of compounds, even without pure reference standards. nih.gov For instance, the fragmentation pathways for the related compound Lucidenic acid N have been proposed, which aids in the characterization of this class of triterpenoids.

High-Performance Liquid Chromatography with UV/Diode Array Detection

Method Validation Parameters for Rigorous Quantification

To ensure that an analytical method is reliable, accurate, and reproducible for the quantification of this compound, it must undergo rigorous validation. While specific validation data for this compound is not extensively published, the following parameters are standard in the validation of analytical methods for related ganoderic acids and serve as the benchmark for any quantitative study.

Method validation for ganoderic acids involves establishing several key performance characteristics. Linearity is assessed by creating a calibration curve from standard solutions at various concentrations and is confirmed if the correlation coefficient (r²) is typically ≥0.99. jfda-online.com The limits of detection (LOD) and quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.govganoderma-market.com These are often determined based on the signal-to-noise ratio (S/N), commonly 3 for LOD and 10 for LOQ. nih.govjfda-online.com

The table below shows representative validation data for other ganoderic acids, illustrating typical values achieved in such analyses.

CompoundLinear Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)Reference
Lucidenic acid N7.5–180>0.9990.341.01 nih.govresearchgate.net
Ganoderic acid A1.0 - 103.00.99980.62.0 jfda-online.com
Ganoderic acid B1.2 - 123.00.99990.41.2 jfda-online.com
Ganoderic acid C220.0 - 2000 (ng/mL)≥0.9995.0 (ng/mL)20.0 (ng/mL) ganoderma-market.com

This data is for illustrative purposes based on closely related compounds, as specific comprehensive validation data for this compound is limited in the cited literature.

Accuracy and precision are determined to ensure the method's closeness to the true value and its repeatability, respectively. Accuracy is often expressed as the percentage of recovery, while precision is reported as the relative standard deviation (RSD). nih.govjfda-online.com These are measured by analyzing samples at different concentrations multiple times on the same day (intra-day) and on different days (inter-day). nih.govjfda-online.comnih.gov Acceptable RSD values are typically below 5-15%, depending on the concentration level. nih.govscialert.net

The table below presents typical accuracy and precision data for related ganoderic acids.

CompoundConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery / Bias)Reference
Lucidenic acid NLow, Med, High0.81 - 3.200.43 - 3.6795.38 - 102.19% nih.gov
Ganoderic acid ALow, Med, High< 4.8< 5.196.85 - 105.09% jfda-online.com
Ganoderic acid FLow, Med, High3.623.1799.35 - 101.38% nih.gov
Ganoderic acid C2Low, Med, High< 6.2< 6.290.0 - 105.7% ganoderma-market.com

This data is for illustrative purposes based on closely related compounds, as specific comprehensive validation data for this compound is limited in the cited literature.

Compound Stability Analysis in Solution

The stability of this compound and other related ganoderic acids in solution is a critical factor for accurate quantification and the development of stable formulations. Studies have shown that ganoderic acids exhibit good stability under specific conditions.

A study involving the analysis of five ganoderic acids, including congeners of this compound, demonstrated that the analytes in the final sample extracts were stable at room temperature for at least 24 hours. The relative standard deviations (RSDs) of the assay results at various time intervals were between 1.6% and 3.5%, indicating minimal degradation. ganoderma-market.com Another investigation focusing on eleven ganoderic acids found that they remained stable in the sample solution at room temperature for up to 72 hours. benthamdirect.com

For longer-term storage, research on various ganoderic acids has shown stability at -20°C for one month. akjournals.com Furthermore, the stability of this compound is reported to be at least four years when stored at -20°C. caymanchem.com The stability of these compounds has also been assessed through multiple freeze-thaw cycles, with results indicating good stability after three cycles. akjournals.com

In the context of formulation development, the physical stability of nanodispersions containing ganoderic acids was evaluated. The particle size of these nanodispersions was influenced by factors such as the hydrophilic-lipophilic balance (HLB) number and evaporation temperature. researchgate.net Despite these influences, the nanodispersions remained physically stable, with the zeta average showing virtually no change in solutions with different pH levels and during short-term storage for 14 days at room temperature. researchgate.net

The table below summarizes the stability data for ganoderic acids from various studies.

ConditionDurationStability OutcomeReference
Room Temperature24 hoursRSDs of 1.6–3.5% ganoderma-market.com
Room Temperature72 hoursStable benthamdirect.com
-20°C1 monthStable akjournals.com
-20°C≥ 4 yearsStable caymanchem.com
Freeze/Thaw Cycles3 cyclesStable akjournals.com
Autosampler (4°C)24 hoursStable akjournals.com
Nanodispersion (Room Temp)14 daysPhysically stable researchgate.net

Metabolite Profiling and Pharmacokinetic Studies of this compound in Preclinical Models

While specific metabolite profiling and pharmacokinetic studies for this compound are not extensively detailed in the reviewed literature, research on closely related compounds like Ganoderic acid A (GAA) provides significant insights into the probable metabolic fate of this compound. These studies in preclinical models, primarily rats, have identified key metabolic pathways and the enzymes involved.

Identification of Phase I and Phase II Metabolites

Studies on GAA have revealed that it undergoes extensive Phase I and Phase II metabolism. frontiersin.orgresearchgate.net A total of 37 metabolites of GAA were identified in in vivo samples from rats. frontiersin.orgresearchgate.net The metabolites found in in vitro incubations with rat and human liver microsomes were similar to those observed in vivo, suggesting a comparable metabolic pathway between the species. frontiersin.orgresearchgate.net

Phase I Metabolism: The primary metabolic reactions for GAA in rats include reduction, oxidation, oxidoreduction, and hydroxylation. frontiersin.orgresearchgate.net The main metabolic "soft spots" on the GAA molecule are the carbonyl or hydroxyl groups at positions 3, 7, 11, 15, and 23, as well as the carbon atoms at positions 12, 20, and 28 (or 29). frontiersin.orgresearchgate.net Ganoderic acid C2 was identified as the most abundant reduction product. frontiersin.org

Phase II Metabolism: Phase II metabolism of GAA involves conjugation reactions. These metabolites are primarily excreted in the bile and urine. frontiersin.org The hydroxyl groups on the GAA molecule and its metabolites can be conjugated with glucuronic acid and sulfuric acid. frontiersin.org

The table below lists some of the key metabolites identified for Ganoderic acid A, which can be considered indicative for related compounds like this compound.

Metabolite ClassKey Metabolites/PathwaysReference
Phase IReduction, oxidation, oxidoreduction, hydroxylation frontiersin.orgresearchgate.net
Ganoderic acid C2 (major reduction metabolite) frontiersin.org
7β,15-dihydroxy-3,11,23-trioxo-lanost-26-oic acid frontiersin.orgnih.gov
Phase IIGlucuronidation, Sulfation frontiersin.org

Metabolic Kinetics and Enzyme Characterization (e.g., Cytochrome P450 Isoform Specificity)

The kinetics of the formation of the main reduction metabolites of GAA, Ganoderic acid C2 and 7β,15-dihydroxy-3,11,23-trioxo-lanost-26-oic acid, follow classical hyperbolic kinetics. frontiersin.orgnih.gov The specific cytochrome P450 (CYP) isoenzyme responsible for the biotransformation of these two metabolites in both rat liver microsomes (RLMs) and human liver microsomes (HLMs) has been identified as CYP3A . frontiersin.orgnih.gov

Further studies on the inhibitory effects of GAA on various human CYP isoforms have shown that it can inhibit the activity of CYP3A4, CYP2D6, and CYP2E1 in a concentration-dependent manner. nih.govresearchgate.net GAA was found to be a non-competitive inhibitor of CYP3A4 and a competitive inhibitor of CYP2D6 and CYP2E1. nih.govresearchgate.net The inhibition of CYP3A4 was also time-dependent. nih.govresearchgate.net These findings suggest potential drug-drug interactions if ganoderic acids are co-administered with drugs metabolized by these enzymes. nih.govresearchgate.net

Cytochrome P450 monooxygenases are crucial for the biosynthesis of ganoderic acids from lanosterol (B1674476), catalyzing various modification reactions such as hydroxylation and epoxidation. mdpi.com The heterologous expression of a specific CYP450 gene, cyp5150l8, from Ganoderma lucidum in Saccharomyces cerevisiae resulted in the production of an antitumor ganoderic acid, 3-hydroxy-lanosta-8, 24-dien-26-oic acid. sjtu.edu.cn

The table below summarizes the key findings related to the metabolic kinetics and enzyme characterization for Ganoderic acid A.

ParameterFindingReference
Metabolic Kinetics
Main Metabolite FormationFollows classical hyperbolic kinetics frontiersin.orgnih.gov
Enzyme Characterization
Key Metabolizing EnzymeCYP3A is responsible for the formation of major reduction metabolites frontiersin.orgnih.gov
Inhibitory Effects (GAA)
Inhibited IsoformsCYP3A4, CYP2D6, CYP2E1 nih.govresearchgate.net
Inhibition Type (CYP3A4)Non-competitive, time-dependent nih.govresearchgate.net
Inhibition Type (CYP2D6, CYP2E1)Competitive nih.govresearchgate.net
Biosynthesis
Key Enzyme ClassCytochrome P450 monooxygenases mdpi.com
Example Genecyp5150l8 for 3-hydroxy-lanosta-8, 24-dien-26-oic acid synthesis sjtu.edu.cn

Molecular Networking for Comprehensive Chemical Fingerprinting and Profiling

Molecular networking has emerged as a powerful tool for the comprehensive chemical fingerprinting and profiling of complex natural product extracts, including those from Ganoderma species. frontiersin.org This mass spectrometry-based technique allows for the visualization of all ions and their chemical relationships based on the similarity of their MS/MS fragmentation spectra. frontiersin.org

In the context of this compound research, molecular networking facilitates the rapid dereplication and discovery of known and novel triterpenoid analogs. frontiersin.orgacs.org For instance, a study on Ganoderma leucocontextum used molecular networking to analyze the ethyl acetate (B1210297) extract, leading to the identification of 50 compounds, including 18 new lanostane-type triterpenoids. acs.org In this analysis, known compounds such as ganoleucoin N served as "probing molecules" within the network to guide the discovery of related structures. acs.org

This approach is particularly useful for profiling the chemical constituents of different parts of the Ganoderma fungus or different species. One study used molecular networking to compare the chemical profiles of Ganoderma lucidum spores (GLS), sporoderm-broken GLS, and sporoderm-removed GLS, leading to the characterization of 109 constituents, the majority of which were triterpenoids. frontiersin.org This allowed for the identification of compounds that were more abundant in certain preparations, correlating chemical content with biological activity. frontiersin.org

Furthermore, molecular networking combined with chemometric analysis can help identify the principal chemical contributors that differentiate various strains or samples of Ganoderma. In one such study, this compound was identified as one of the principal triterpenes contributing to the discrimination of a particular strain of the mushroom. researchgate.net

Future Directions and Emerging Research Avenues for Ganoderic Acid N

Elucidating Underexplored Molecular Targets and Intricate Mechanisms of Action

While research has identified several biological activities of ganoderic acids, the specific molecular targets and intricate signaling pathways of Ganoderic acid N remain a developing area of investigation. Many studies have focused on the effects of crude extracts or other, more abundant ganoderic acid isoforms, such as Ganoderic acid A or DM. mdpi.comnih.gov Insights from these related compounds suggest potential avenues for this compound research. For instance, various ganoderic acids have been shown to target proteins involved in cell cycle regulation, apoptosis, and signal transduction. caldic.comffhdj.com

Future research should prioritize the identification of direct binding partners for this compound. Techniques such as affinity chromatography with a this compound-conjugated probe could isolate specific interacting proteins from cell lysates. nih.gov Subsequent identification of these proteins using mass spectrometry would provide direct evidence of molecular targets.

Furthermore, exploring the impact of this compound on key signaling pathways is crucial. Studies on other ganoderic acids have implicated pathways such as NF-κB, PI3K/Akt/mTOR, and JAK-STAT3. nih.govcaldic.comnih.gov Investigating whether this compound modulates these or other pathways, for example through reporter gene assays or by analyzing the phosphorylation status of key signaling proteins, will be critical to understanding its mechanism of action. The structural similarities among ganoderic acids, primarily a lanostane (B1242432) skeleton, suggest that they may share some common targets, while unique functional group modifications likely confer specificity. caldic.com

Integration of Advanced Omics Technologies (Genomics, Proteomics, Metabolomics) in Research

The application of advanced "omics" technologies is poised to revolutionize our understanding of this compound. These high-throughput approaches can provide a comprehensive, system-wide view of the cellular response to this specific compound.

Genomics and Transcriptomics: Transcriptomic analysis, using techniques like RNA-Seq, can reveal global changes in gene expression in response to this compound treatment. This can help identify entire pathways and biological processes that are modulated by the compound. For instance, studies on the biosynthesis of ganoderic acids in Ganoderma lucidum have utilized transcriptome analysis to identify candidate genes involved in their production. begellhouse.commdpi.com A similar approach can be applied to understand its effects on target cells.

Proteomics: Proteomic studies can identify changes in the abundance and post-translational modifications of proteins following treatment with this compound. nih.gov This can help pinpoint the specific proteins and signaling cascades affected. For example, a proteomic study on Ganoderic acid D identified 21 regulated genes, with 14-3-3 protein-related genes playing a potentially important role in its cytotoxicity. nih.gov

Metabolomics: Metabolomic analysis can provide insights into how this compound affects cellular metabolism. By profiling the changes in small molecule metabolites, researchers can understand the metabolic reprogramming induced by the compound. Integrated analysis of proteomics and metabolomics has already been used to investigate ganoderic acid biosynthesis in G. lucidum. dntb.gov.ua

The integration of these different omics datasets will provide a more holistic and detailed picture of the biological activities of this compound, moving beyond a single-target approach to a systems-level understanding.

Rational Design and Synthesis of Next-Generation this compound Analogs with Enhanced Specificity

The complex structure of this compound offers a scaffold for chemical modification to create novel analogs with improved properties. Rational drug design, guided by an understanding of its structure-activity relationships, can lead to the synthesis of next-generation compounds with enhanced specificity and potency.

The synthesis of ganoderic acid analogs is an active area of research. nottingham.ac.uk For example, modifications to the carboxyl group of Ganoderic acid A have led to the creation of amide derivatives with altered anti-tumor activities. mdpi.comresearchgate.net Similarly, modifications at various positions on the lanostane skeleton of other triterpenoids have been shown to significantly impact their biological activity. nih.govnottingham.ac.uk

Future efforts in this area for this compound could involve:

Targeted Modifications: Based on the identification of its molecular targets, specific functional groups on the this compound molecule can be altered to improve binding affinity and specificity.

Improving Pharmacokinetic Properties: Chemical modifications can also be designed to enhance the solubility, stability, and bioavailability of this compound.

Combinatorial Chemistry: The synthesis of a library of this compound analogs with diverse modifications could be screened for enhanced biological activity against specific targets.

These synthetic efforts will not only potentially lead to more effective therapeutic agents but also serve as valuable tools to probe the biological functions of the parent molecule.

Biotechnological Production Optimization and Strain Engineering for Sustainable High-Yield Production

The natural abundance of this compound in Ganoderma lucidum is often low, which presents a challenge for its large-scale production and research. sjtu.edu.cn Biotechnological approaches, including fermentation optimization and metabolic engineering, are crucial for achieving sustainable and high-yield production.

Fermentation Optimization: The production of ganoderic acids is highly dependent on culture conditions. nih.gov Research has shown that factors such as nutrient composition (carbon and nitrogen sources), pH, temperature, and aeration can significantly influence the yield. nih.gov Two-stage cultivation strategies, involving an initial phase for biomass accumulation followed by a second phase optimized for ganoderic acid production, have shown promise. nih.gov

Strain Engineering: Metabolic engineering of G. lucidum or heterologous hosts like Saccharomyces cerevisiae offers a powerful strategy to boost production. This involves the genetic modification of the biosynthetic pathway. Key strategies include:

Co-expression of Multiple Genes: Simultaneously overexpressing several genes in the pathway can lead to a more significant enhancement of production compared to single-gene overexpression. nih.gov

Heterologous Expression: Expressing the ganoderic acid biosynthetic pathway in a host organism like yeast can offer advantages in terms of faster growth and easier genetic manipulation, potentially leading to higher yields. sjtu.edu.cn

Future research will likely focus on a combination of these approaches, using systems biology data to guide the rational engineering of microbial strains for optimized this compound production.

Investigation of Synergistic Effects of this compound in Combination Therapies in Preclinical Models

The potential of this compound to act synergistically with existing therapeutic agents is a promising area of research. Combination therapies can often achieve greater efficacy, reduce required dosages, and overcome drug resistance.

Studies on other ganoderic acids have already demonstrated synergistic effects. For example, Ganoderic acid A has been shown to potentiate the cytotoxicity of cisplatin (B142131) in gallbladder cancer cells by promoting DNA damage and inhibiting cancer stemness. nih.gov It is plausible that this compound could exhibit similar synergistic properties with various chemotherapeutic drugs.

Future preclinical studies should investigate the combination of this compound with a range of conventional anti-cancer drugs in various cancer cell lines and animal models. These studies should aim to:

Determine the optimal ratios and dosing schedules for synergistic effects.

Elucidate the molecular mechanisms underlying the observed synergy. For instance, this compound might inhibit a drug resistance mechanism or sensitize cancer cells to the effects of another drug.

Evaluate the efficacy and potential toxicity of the combination therapy in in vivo models. mdpi.com

The investigation of these synergistic interactions could pave the way for novel combination treatment strategies with improved therapeutic outcomes.

Development of Advanced Delivery Systems for Targeted Efficacy in Non-Human Biological Systems

The therapeutic potential of this compound can be significantly enhanced through the development of advanced drug delivery systems. These systems aim to improve the solubility, stability, and bioavailability of the compound, and to deliver it specifically to the target site, thereby increasing efficacy and reducing potential off-target effects.

Nanoparticle-based delivery systems have shown great promise for other ganoderic acids. nih.govnih.gov These can include:

Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate this compound, protecting it from degradation and allowing for controlled release. tandfonline.comresearchgate.net

Liposomes: These lipid-based vesicles can encapsulate hydrophobic compounds like this compound, improving their solubility and delivery.

Metallic Nanoparticles: Gold or silver nanoparticles can be functionalized with this compound for targeted delivery and potential use in theranostics. mdpi.com

To achieve targeted delivery, these nanoparticles can be decorated with ligands that bind to receptors overexpressed on the surface of target cells. nih.gov For example, folic acid can be used to target folate receptors, which are often overexpressed in cancer cells. nih.govtandfonline.com

The development of "Ganoderic Acid-Infused Nanoparticles" (GAIN) represents a novel approach for targeted delivery. caldic.comnih.gov Future research in this area should focus on designing and optimizing delivery systems specifically for this compound, and evaluating their efficacy and biodistribution in preclinical models of disease.

Q & A

Q. How can researchers design a study to evaluate synergistic effects between this compound and conventional chemotherapeutics?

  • Methodological Answer : Use combination index (CI) analysis via the Chou-Talalay method. Test dose matrices (e.g., 4×4) to model additive, synergistic, or antagonistic interactions. Validate in vivo using xenograft models with pharmacokinetic monitoring to assess bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.